molecular formula C9H13NO4 B14886657 (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone

(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone

Cat. No.: B14886657
M. Wt: 199.20 g/mol
InChI Key: WCTCFYPLGCTQSZ-UHFFFAOYSA-N
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Description

(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound features a morpholine ring attached to a methanone group, which is further connected to a 5,6-dihydro-1,4-dioxin ring. The presence of both morpholine and dioxin rings in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone typically involves the reaction of morpholine with a suitable precursor that contains the 5,6-dihydro-1,4-dioxin moiety. One common method involves the use of 1,4-dioxin-2-carboxylic acid derivatives, which are reacted with morpholine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The dioxin moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is unique due to the presence of both morpholine and dioxin rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C9H13NO4/c11-9(8-7-13-5-6-14-8)10-1-3-12-4-2-10/h7H,1-6H2

InChI Key

WCTCFYPLGCTQSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=COCCO2

Origin of Product

United States

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